5-[(Dimethylamino)methyl]-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Dimethylamino)methyl]-2-methylaniline is an organic compound with the molecular formula C10H16N2. It is a derivative of aniline, where the amino group is substituted with a dimethylaminomethyl group and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-2-methylaniline typically involves the reaction of 2-methylaniline with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dimethylaminomethyl group. The general reaction scheme is as follows:
2-methylaniline+formaldehyde+dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methyl]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives with different functional groups.
Scientific Research Applications
5-[(Dimethylamino)methyl]-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-2-methylaniline involves its interaction with various molecular targets. The dimethylaminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylaniline: Lacks the dimethylaminomethyl group, making it less versatile in certain reactions.
N,N-Dimethylaniline: Contains a dimethylamino group directly attached to the aromatic ring, differing in reactivity and applications.
4-[(Dimethylamino)methyl]-2-methylaniline: Similar structure but with the dimethylaminomethyl group in a different position, affecting its chemical properties.
Uniqueness
5-[(Dimethylamino)methyl]-2-methylaniline is unique due to the specific positioning of the dimethylaminomethyl group, which enhances its reactivity and makes it suitable for a wide range of applications in organic synthesis and industrial production.
Biological Activity
5-[(Dimethylamino)methyl]-2-methylaniline, also known as DMAMA, is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article delves into the biological activity of DMAMA, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃N₂
- Molecular Weight : 149.21 g/mol
- IUPAC Name : this compound
The compound features a dimethylamino group and a methylaniline moiety, which contribute to its biological activity by influencing its interaction with biological targets.
DMAMA's biological activity is primarily attributed to its ability to interact with various molecular targets within cells. Studies have shown that DMAMA can modulate enzyme activities, particularly in pathways associated with cell signaling and proliferation.
Key Mechanisms:
- Enzyme Inhibition : DMAMA has been identified as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways. For instance, it selectively inhibits Protein Kinase C (PKC) isozymes, which are implicated in several disease states including diabetic retinopathy .
- Cell Proliferation Modulation : Research indicates that DMAMA can influence cell growth and differentiation through its action on specific receptors and signaling pathways, potentially leading to therapeutic effects in cancer treatment .
Antimicrobial Properties
DMAMA exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Anticancer Activity
Several studies have explored the anticancer potential of DMAMA, particularly its ability to induce apoptosis in cancer cells. The compound's interaction with cellular signaling pathways has been shown to promote programmed cell death in various cancer cell lines.
Case Studies
-
Diabetic Retinopathy :
A study investigated the effects of DMAMA on retinal endothelial cells. The results indicated that DMAMA effectively reduced the overactivation of PKC isozymes, which are linked to diabetic complications. The IC50 values for PKC beta I and II were found to be 4.7 nM and 5.9 nM respectively, demonstrating significant selectivity . -
Antibacterial Activity :
In vitro studies demonstrated that DMAMA exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Research Findings Summary
Properties
IUPAC Name |
5-[(dimethylamino)methyl]-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-4-5-9(6-10(8)11)7-12(2)3/h4-6H,7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMHJHNXEBFVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.